molecular formula C8H13NO2 B1416930 3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione CAS No. 1152567-23-1

3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione

Cat. No.: B1416930
CAS No.: 1152567-23-1
M. Wt: 155.19 g/mol
InChI Key: CPSVAKDWPALSSR-UHFFFAOYSA-N
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Description

“3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular weight of 231.29 . It is also known as 3-methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione . It is stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H17NO2/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(16)15-13(14)17/h4-7,9H,8H2,1-3H3,(H,15,16,17) .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “this compound”, are known to exhibit a wide range of biological activities, which can be attributed to their chemical reactions . The influence of steric factors on biological activity is also investigated .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 231.29 .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives, including 3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione, play a crucial role in drug discovery due to their versatility as a scaffold for developing biologically active compounds. The pyrrolidine ring's saturated nature allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage through a phenomenon called "pseudorotation". This review discusses bioactive molecules with target selectivity characterized by the pyrrolidine ring, investigating the influence of steric factors on biological activity and the structure–activity relationship of these compounds. Such derivatives are used in the treatment of human diseases, highlighting the pyrrolidine ring's significance in medicinal chemistry (Li Petri et al., 2021).

Diketopyrrolopyrroles Synthesis and Optical Properties

Diketopyrrolopyrroles, closely related to this compound, are widely used dyes with applications spanning high-quality pigments to fluorescence imaging. This review covers the synthesis, reactivity, and optical properties of diketopyrrolopyrroles, highlighting their strong solubilizing agent role and broad utility. The synthesis and structure-optical property relationships of these dyes are discussed, emphasizing their significance in real-world applications (Grzybowski & Gryko, 2015).

Hybrid Catalysts in Synthesis of Pyranopyrimidine Derivatives

The pyranopyrimidine core, closely related to the structure of this compound, is essential in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. This review focuses on the synthetic pathways employed for developing substituted pyranopyrimidine scaffolds using hybrid catalysts. The application of organocatalysts, metal catalysts, and nanocatalysts in the synthesis of these scaffolds is highlighted, showcasing the role of this compound derivatives in developing lead molecules (Parmar, Vala, & Patel, 2023).

Conjugated Polymers and Electronic Devices

The derivatives of this compound, such as diketopyrrolopyrrole-based polymers, have garnered attention for their application in electronic devices due to their high performance. This review discusses the synthesis, properties, and electronic device applications of polymers containing high-performance electron-deficient pigments like isoDPP, BDP, and NDP, which are chemically similar to this compound. The role of these polymers in enhancing optical, electrochemical, and device performance is examined, underlining the potential of these materials in high-performance electronic devices (Deng et al., 2019).

Future Directions

The future directions for “3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione” and other pyrrolidine derivatives involve the design and development of new biologically active compounds and drug candidates . The introduction of heteroatomic fragments in these molecules can help in modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Biochemical Analysis

Biochemical Properties

3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels . These interactions are crucial as they can influence the compound’s anticonvulsant and antinociceptive properties. The nature of these interactions involves binding to the active sites of these channels, thereby modulating their activity and affecting the overall cellular response.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with neuronal channels can lead to changes in neuronal excitability and neurotransmitter release . Additionally, it has been shown to affect gene expression related to these pathways, thereby altering cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of neuronal voltage-sensitive sodium channels and L-type calcium channels, leading to their inhibition or activation . This binding can result in changes in ion flux across the cell membrane, which in turn affects cellular excitability and signaling. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its degradation products and their impact on cellular processes are still under investigation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular excitability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticonvulsant and antinociceptive activities . At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. The compound’s impact on animal models provides valuable insights into its pharmacological properties and potential clinical uses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics. Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it a critical factor in its pharmacological profile.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall cellular effects. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

3-methyl-3-propan-2-ylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5(2)8(3)4-6(10)9-7(8)11/h5H,4H2,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSVAKDWPALSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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